molecular formula C18H19N3O3 B11147097 N-(3-methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3-methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11147097
M. Wt: 325.4 g/mol
InChI Key: MALGRWROWGRMAI-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. This scaffold is characterized by a fused bicyclic system combining isoxazole and pyridine rings, with substituents at the 3-, 4-, and 6-positions: a methyl group at position 3, a phenyl group at position 6, and a carboxamide moiety at position 4 linked to a 3-methoxypropyl chain.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-12-16-14(17(22)19-9-6-10-23-2)11-15(20-18(16)24-21-12)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,22)

InChI Key

MALGRWROWGRMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC

Origin of Product

United States

Biological Activity

Overview of N-(3-methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

This compound is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring structure. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Activity

1. Anticancer Activity:
Several studies have indicated that isoxazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

2. Antimicrobial Properties:
Isoxazole derivatives have also demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This activity is typically attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.

3. Anti-inflammatory Effects:
Research has shown that certain isoxazole compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of isoxazole derivatives for their anticancer activity against various human tumor cell lines. The results indicated that certain modifications to the isoxazole structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Antimicrobial Evaluation
In another research effort documented in the European Journal of Medicinal Chemistry, a library of isoxazole derivatives was synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Several compounds exhibited promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReference
AnticancerIsoxazole DerivativesInhibition of kinase pathwaysJ Med Chem (2020)
AntimicrobialIsoxazole DerivativesDisruption of cell membranesEur J Med Chem (2021)
Anti-inflammatoryIsoxazole DerivativesInhibition of COX enzymesBiochem Pharmacol (2019)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from modifications to the isoxazolo[5,4-b]pyridine core or its substituents. Below is a comparative analysis based on available evidence:

Table 1: Key Structural and Functional Differences

Compound Name/ID Core Structure Substituents (Positions) Functional Group Variations
N-(3-Methoxypropyl)-3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide Isoxazolo[5,4-b]pyridine 3-methyl, 6-phenyl, 4-carboxamide (3-methoxypropyl) Carboxamide with alkoxyalkyl chain
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide (937599-65-0) Isoxazolo[5,4-b]pyridine 3-phenyl, 6-thiophenyl, 4-carbohydrazide Hydrazide group; thiophene at position 6
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (938018-10-1) Isoxazolo[5,4-b]pyridine 3-phenyl, 6-methyl, 4-methyl ester Ester group instead of carboxamide
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (937597-68-7) Pyrazolo[3,4-b]pyridine (isostere) 1,3-dimethyl, 6-(3-methoxyphenyl), 4-carboxylic acid Pyrazole core; carboxylic acid group

Key Findings and Implications

Core Heterocycle Variations: The pyrazolo[3,4-b]pyridine analog (937597-68-7) replaces the isoxazole ring with a pyrazole, altering electronic properties and hydrogen-bonding capacity. This may influence target selectivity, as pyrazole-containing compounds often exhibit distinct binding profiles compared to isoxazole derivatives .

Substituent Effects :

  • Position 6 : Replacing phenyl (target compound) with thiophenyl (937599-65-0) introduces sulfur-based π-π interactions, which could modulate solubility or affinity for hydrophobic binding pockets.
  • Position 4 : The carboxamide group in the target compound, versus an ester (938018-10-1) or carboxylic acid (937597-68-7), impacts bioavailability. Carboxamides generally exhibit slower hydrolysis rates than esters, suggesting improved plasma stability .

Pharmacokinetic Predictions :

  • The 3-methoxypropyl chain in the target compound’s carboxamide may enhance solubility compared to methyl esters (938018-10-1) but reduce passive diffusion across membranes due to increased polarity.

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